molecular formula C34H52N2O2S2 B12781824 2,2'-Dithiobis(N-Decylbenzamide) CAS No. 63956-26-3

2,2'-Dithiobis(N-Decylbenzamide)

Cat. No.: B12781824
CAS No.: 63956-26-3
M. Wt: 584.9 g/mol
InChI Key: PBBMUBRYBYZLDF-UHFFFAOYSA-N
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Description

Significance of Disulfide and Amide Functionalities in Organic and Bioorganic Chemistry

The structural architecture of 2,2'-Dithiobis(N-Decylbenzamide) is defined by two principal functional groups: a disulfide linkage and two amide bonds. Each of these groups holds considerable significance in the fields of organic and bioorganic chemistry.

Disulfide Bonds: The disulfide bond (R-S-S-R') is a covalent linkage formed from the oxidation of two thiol groups. wikipedia.orgbeilstein-journals.org In bioorganic chemistry, these bonds are of paramount importance, particularly in the structure and stability of proteins. wikipedia.orgfiveable.me By forming cross-links between cysteine residues, disulfide bonds are crucial for maintaining the three-dimensional tertiary and quaternary structures of many proteins, especially those that exist in oxidative extracellular environments. wikipedia.orgfiveable.mefiveable.me This structural stabilization is vital for protein function. fiveable.me The formation and cleavage of disulfide bonds are redox-dependent processes, making them key components in biological redox switches and of interest for applications in targeted drug delivery systems. ontosight.aibeilstein-journals.org

Amide Functionalities: The amide group (-C(=O)N-) is one of the most ubiquitous functional groups in chemistry and biology. organicchemexplained.comsapub.orgmdpi.com It forms the fundamental peptide bond that links amino acids together to create peptides and proteins. organicchemexplained.comnih.gov The stability of the amide bond is a key feature, contributing to the structural integrity of these complex biomolecules. organicchemexplained.com This stability also makes the amide group a common feature in many small-molecule drugs. organicchemexplained.comsapub.org The unique ability of amides to participate in hydrogen bonding, acting as both hydrogen bond donors and acceptors, is critical for the secondary structure of proteins and for molecular recognition at biological targets. nih.govajchem-a.com The synthesis of amides, typically through the reaction of a carboxylic acid with an amine, is a foundational reaction in organic chemistry. organicchemexplained.comajchem-a.com

Overview of Dithiobis(benzamide) Derivatives in Academic Inquiry

Dithiobis(benzamide) derivatives constitute a class of compounds that have been the subject of academic research, primarily exploring their biological activities. science.gov Early studies reported that analogs such as 2,2'-dithiobis(benzamide) and 2,2'-dithiobis(N-methylbenzamide) possessed bactericidal activity against various microorganisms. acs.org Further research has noted the potential of these compounds as antibacterial and antifungal agents. science.gov

A significant investigation into this class of compounds involved the synthesis and in vitro evaluation of a series of 2,2'-dithiobis(benzamide) analogs against Mycobacterium species, including drug-resistant strains of Mycobacterium tuberculosis. acs.orgnih.gov This research highlighted clear structure-activity relationships, particularly concerning the nature of the N-substituent. nih.gov It was discovered that modifying the alkyl chain length in ester-containing derivatives had a direct impact on the antibacterial potency. nih.gov This systematic approach underscores the value of the dithiobis(benzamide) scaffold as a template for developing new biologically active agents.

Research Objectives and Scope for N-Decyl Substituted Analogs

The specific focus on N-decyl substituted analogs like 2,2'-Dithiobis(N-Decylbenzamide) stems from structure-activity relationship studies on the broader dithiobis(benzamide) class. Research has demonstrated that the nature of the substituent on the amide nitrogen is a critical determinant of biological activity. acs.orgnih.gov The introduction of long alkyl chains, such as the decyl group, significantly increases the lipophilicity of the molecule.

Properties

CAS No.

63956-26-3

Molecular Formula

C34H52N2O2S2

Molecular Weight

584.9 g/mol

IUPAC Name

N-decyl-2-[[2-(decylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C34H52N2O2S2/c1-3-5-7-9-11-13-15-21-27-35-33(37)29-23-17-19-25-31(29)39-40-32-26-20-18-24-30(32)34(38)36-28-22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

PBBMUBRYBYZLDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCC

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization of 2,2 Dithiobis N Decylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2,2'-Dithiobis(N-Decylbenzamide), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its molecular framework and the spatial relationships between its constituent atoms.

¹H, ¹³C, and 2D NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of 2,2'-Dithiobis(N-Decylbenzamide) is anticipated to display distinct signals corresponding to the aromatic protons of the benzamide (B126) core and the aliphatic protons of the two decyl chains. The aromatic region is expected to show a complex pattern of multiplets due to the ortho-substitution. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the amide group and the disulfide linkage. The N-H proton of the amide group is expected to appear as a broad singlet or a triplet if coupled to the adjacent methylene (B1212753) group, with its chemical shift being sensitive to solvent and concentration. The decyl chain protons would present a series of signals, with the methylene group attached to the nitrogen (N-CH₂) appearing as a triplet, and the other methylene groups showing overlapping multiplets. The terminal methyl group (CH₃) of the decyl chain would appear as a characteristic triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2,2'-Dithiobis(N-Decylbenzamide) will give rise to a distinct signal. The carbonyl carbon (C=O) of the amide is expected to resonate at a downfield chemical shift, typically in the range of 165-170 ppm. libretexts.org The aromatic carbons will appear in the region of 120-140 ppm, with the carbon attached to the disulfide bond and the carbon bearing the amide group showing distinct shifts. The carbon atoms of the decyl chain will produce a series of signals in the upfield region of the spectrum. The chemical shifts of these aliphatic carbons can be predicted based on their position relative to the nitrogen atom. libretexts.org

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.2 - 7.8 (m)120 - 140
Amide N-H6.5 - 8.5 (br s or t)-
N-CH₂3.2 - 3.5 (t)~40
(CH₂)₈1.2 - 1.7 (m)22 - 32
CH₃0.8 - 0.9 (t)~14
C=O-165 - 170

Note: Predicted chemical shifts are based on data from related compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the decyl chain and the coupling between the N-H and N-CH₂ protons. An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 2,2'-Dithiobis(N-Decylbenzamide) and for studying its fragmentation behavior. The exact mass of the molecular ion ([M]+) can be measured with high accuracy, which provides strong evidence for the molecular formula (C₃₄H₅₂N₂O₂S₂).

The fragmentation pattern in the mass spectrum offers insights into the molecular structure. A key fragmentation pathway for disulfide-containing compounds is the cleavage of the S-S bond. For 2,2'-Dithiobis(N-Decylbenzamide), this would result in a prominent fragment ion corresponding to the N-decylbenzamide-2-thiol radical cation. Further fragmentation of the decyl chain is also expected, leading to a series of ions with a mass difference of 14 amu (corresponding to CH₂ units). Alpha-cleavage adjacent to the amide nitrogen is another plausible fragmentation route. libretexts.org

m/z Predicted Fragment
584.3521[M]⁺ (C₃₄H₅₂N₂O₂S₂)
292.1760[M/2]⁺ (C₁₇H₂₆NOS)
135.0456[C₇H₅NO]⁺ (Benzamide fragment)

Note: The m/z values are calculated based on the predicted elemental compositions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 2,2'-Dithiobis(N-Decylbenzamide) is expected to show characteristic absorption bands for the amide, aromatic, and aliphatic moieties. A strong absorption band corresponding to the C=O stretching vibration of the amide group is anticipated around 1640-1680 cm⁻¹. spectralysbiotech.com The N-H stretching vibration should appear as a band in the region of 3200-3400 cm⁻¹. spectralysbiotech.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl chains will be observed just below 3000 cm⁻¹. The disulfide S-S stretching vibration is typically weak in the IR spectrum and appears in the range of 400-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can be particularly useful for observing the S-S stretching vibration, which often gives a more intense signal in the Raman spectrum compared to the FT-IR spectrum. This would provide direct evidence for the disulfide linkage.

Functional Group Predicted FT-IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹)
N-H Stretch3200 - 34003200 - 3400
Aromatic C-H Stretch>3000>3000
Aliphatic C-H Stretch<3000<3000
C=O Stretch1640 - 16801640 - 1680
S-S Stretch400 - 500 (weak)400 - 500 (stronger)

Chiroptical Spectroscopy (If Applicable to Stereoisomers)

The disulfide bond in 2,2'-Dithiobis(N-Decylbenzamide) can be a source of chirality if the C-S-S-C dihedral angle is such that the molecule is not superimposable on its mirror image. If atropisomers of this compound exist and can be separated, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for their characterization. The CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the disulfide and benzamide chromophores, with the sign and magnitude of the signals being indicative of the stereochemistry. The study of such stereoisomers could be important for applications where specific molecular recognition is required.

Investigation of Chemical Reactivity and Transformation Pathways of 2,2 Dithiobis N Decylbenzamide

Redox Chemistry of the Disulfide Bridge

The disulfide bond is a key feature of 2,2'-Dithiobis(N-Decylbenzamide), rendering the molecule susceptible to redox transformations. This reactivity is central to the function of many disulfide-containing compounds in various chemical and biological systems. nih.gov The redox chemistry of the disulfide bridge can be broadly categorized into oxidative and reductive transformations.

The sulfur atoms of the disulfide bridge in 2,2'-Dithiobis(N-Decylbenzamide) exist in a lower oxidation state and are thus susceptible to oxidation. Reaction with oxidizing agents can lead to the formation of a range of products with sulfur in higher oxidation states.

Mild oxidation typically yields thiosulfinates, where one sulfur atom is oxidized. Further oxidation can lead to the formation of thiosulfonates. More aggressive oxidants can cleave the disulfide bond to produce sulfonic acids. The precise nature of the oxidation products depends on the strength of the oxidizing agent and the reaction conditions. For instance, peroxy acids are commonly used for the controlled oxidation of disulfides.

Oxidizing AgentPotential Product(s)Oxidation State of Sulfur
Mild (e.g., peroxy acid, 1 equiv.)2-(Decylcarbamoyl)benzenethiosulfinate+1, -1
Moderate (e.g., peroxy acid, 2 equiv.)2-(Decylcarbamoyl)benzenethiosulfonate+3, -1
Strong (e.g., excess strong oxidant)2-(Decylcarbamoyl)benzenesulfonic acid+5

This table presents potential oxidative transformation products of 2,2'-Dithiobis(N-Decylbenzamide) based on the general reactivity of disulfide bonds.

The disulfide bond can be readily cleaved under reducing conditions, a reaction of significant importance in biological systems where disulfide bridges in proteins are reversibly formed and broken. nih.gov This reduction results in the formation of two equivalents of the corresponding thiol, in this case, 2-(decylcarbamoyl)benzenethiol.

A variety of reducing agents can effect this transformation. Common laboratory reagents for disulfide reduction include thiols such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, as well as phosphines like triphenylphosphine. In biological contexts, enzymes such as thioredoxin and glutaredoxin, often in conjunction with NADPH, are responsible for the reduction of disulfide bonds. nih.gov The mechanism of reductive cleavage by thiols typically involves a thiol-disulfide exchange reaction.

The general reaction for the reductive cleavage is as follows:

R-S-S-R + 2 [H] → 2 R-SH

Where R represents the 2-(N-decylcarbamoyl)phenyl group.

Reactivity at the Amide Functionalities

The amide groups in 2,2'-Dithiobis(N-Decylbenzamide) are relatively stable functional groups but can undergo reaction under specific conditions.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a slow reaction under neutral conditions but can be accelerated by acid or base catalysis. masterorganicchemistry.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally less facile than acid-catalyzed hydrolysis because the amide anion is a poor leaving group. masterorganicchemistry.com Consequently, harsh conditions such as prolonged heating are often required. masterorganicchemistry.com The products of basic hydrolysis are the carboxylate salt and the free amine.

The long decyl chains on the nitrogen atoms may sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to un-substituted or less-substituted amides.

While the amide nitrogen is generally not very nucleophilic due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group, it can undergo alkylation and acylation under certain conditions.

N-alkylation of amides typically requires a strong base to deprotonate the amide, generating a more nucleophilic amidate anion. smolecule.com This anion can then react with an alkylating agent, such as an alkyl halide, in an SN2 reaction. smolecule.com For 2,2'-Dithiobis(N-Decylbenzamide), this would involve the replacement of the hydrogen on the amide nitrogen with another alkyl group. Catalytic methods for N-alkylation of benzamides using alcohols in the presence of cobalt or ruthenium catalysts have also been developed. nih.govrsc.orgacs.org

N-acylation, the introduction of an acyl group to the amide nitrogen, is also possible. This reaction typically proceeds via the formation of an imide and often requires reactive acylating agents and specific catalytic conditions.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)N-Alkyl-N-decylbenzamide derivative
N-Alkylation (catalytic)Alcohol (R'-OH), Catalyst (e.g., Co-nanoparticles)N-Alkyl-N-decylbenzamide derivative
N-AcylationAcylating Agent (e.g., Acyl Chloride), CatalystImide derivative

This table summarizes general conditions for N-alkylation and N-acylation of amides, which are applicable to 2,2'-Dithiobis(N-Decylbenzamide).

Photochemical and Thermal Stability Studies

The stability of 2,2'-Dithiobis(N-Decylbenzamide) to light and heat is a critical parameter for its handling, storage, and application.

Limited direct research on the photochemical stability of 2,2'-Dithiobis(N-Decylbenzamide) is available. However, studies on related aromatic disulfide compounds, such as 2,2′-dithiobis(benzothiazole), have shown that UV photolysis can lead to the homolytic cleavage of the disulfide bond, generating thiyl radicals. These highly reactive radical species can then undergo various subsequent reactions, including recombination or reaction with other molecules in the medium. It is plausible that 2,2'-Dithiobis(N-Decylbenzamide) would exhibit similar photochemical reactivity, leading to the formation of 2-(decylcarbamoyl)phenylthiyl radicals upon exposure to UV light.

The thermal stability of amides is generally high. Thermal decomposition of N,N-dialkoxyamides has been shown to proceed via homolysis to form amidyl and alkoxyl free radicals. rsc.org While 2,2'-Dithiobis(N-Decylbenzamide) is an N-alkylamide, high temperatures could potentially lead to the homolytic cleavage of the C-N bond or other bonds within the molecule. The disulfide bond itself can also undergo thermal decomposition, although this typically requires elevated temperatures. The presence of the long N-decyl chains may influence the thermal properties of the molecule, for instance by affecting its melting point and crystalline packing.

Mechanistic Insights into Degradation Pathways and By-product Formation

The chemical stability of 2,2'-Dithiobis(N-Decylbenzamide) is intrinsically linked to the reactivity of its disulfide bond. Investigations into analogous 2,2'-dithiobisbenzamide compounds have elucidated key degradation pathways, which are presumed to be applicable to the N-decyl derivative. The primary transformation pathways involve the cleavage of the sulfur-sulfur bond, leading to the formation of distinct by-products. These pathways include reductive cleavage to form the corresponding thiol and intramolecular cyclization to yield a benzisothiazolone derivative.

One of the principal degradation routes for 2,2'-dithiobisbenzamides is the reductive cleavage of the disulfide linkage. This reaction results in the formation of two equivalents of the corresponding thiol, N-(2-mercaptophenyl)-N-decylbenzamide. This process can be initiated by various reducing agents or through disproportionation in solution. nih.gov Studies on similar compounds have shown that this thiol is a major metabolic product. For instance, in rodent studies with 2′,2′′′-dithiobisbenzanilide, the S-glucuronide of the thiol cleavage product was the main metabolite found in urine, indicating that the initial formation of the thiol is a significant degradation step. nih.gov

A second critical degradation pathway involves an intramolecular cyclization reaction. This process is believed to occur following the initial cleavage of the disulfide bond, or it can be a concerted reaction. The nucleophilic attack of the amide nitrogen onto the adjacent sulfur atom, with the concurrent departure of the other sulfur-containing moiety as a leaving group, results in the formation of N-decyl-1,2-benzisothiazol-3(2H)-one. This cyclization is a common transformation for 2,2'-dithiobisbenzamides and has been observed in multiple studies of related compounds. nih.govnih.gov It has been noted that the antiviral activity of some dithiobisbenzamides may even necessitate this cyclization to the corresponding benzisothiazolone. nih.gov

Interestingly, external factors can influence the rate of these degradation pathways. For example, research on 2,2'-dithiobis[N-isoleucylbenzamide] revealed that contact with stainless steel, such as that used in high-performance liquid chromatography (HPLC) systems, can accelerate the degradation of the parent disulfide to the benzisothiazolone derivative. nih.gov This suggests that metallic surfaces may play a catalytic role in the degradation process.

The formation of these by-products can be monitored and quantified using analytical techniques such as HPLC and mass spectrometry. nih.gov The table below summarizes the primary degradation pathways and the resulting by-products for 2,2'-Dithiobis(N-Decylbenzamide), based on findings from analogous compounds.

Degradation Pathway Triggering Factors Primary By-product(s) Supporting Evidence from Analogous Compounds
Reductive Cleavage Reducing agents, disproportionation in solution.N-(2-mercaptophenyl)-N-decylbenzamide (thiol monomer)Formation of the sulfhydryl monomer from 2,2'-dithiobis[N-isoleucylbenzamide] was observed. nih.gov The S-glucuronide of the thiol cleavage product is a major metabolite of 2′,2′′′-dithiobisbenzanilide. nih.gov
Intramolecular Cyclization Can occur spontaneously in solution, potentially accelerated by certain conditions.N-decyl-1,2-benzisothiazol-3(2H)-oneN-isoleucyl-benzisothiazolone was identified as a degradation product of 2,2'-dithiobis[N-isoleucylbenzamide]. nih.gov Benzisothiazolones are known to form from 2,2'-dithiobisbenzamides both chemically and in vivo. nih.gov

Further research into the kinetics of these degradation pathways for 2,2'-Dithiobis(N-Decylbenzamide) would provide a more comprehensive understanding of its stability profile under various conditions.

Supramolecular Assembly and Self Organization of 2,2 Dithiobis N Decylbenzamide

Role of the N-Decyl Chain in Directing Self-Assembly Processes

The N-decyl chain, a ten-carbon alkyl group attached to the amide nitrogen, plays a pivotal role in orchestrating the self-assembly of 2,2'-Dithiobis(N-Decylbenzamide). This long, flexible, and hydrophobic tail is a key determinant of the molecule's solubility and its aggregation behavior in various media.

In related systems of N,N'-dialkyl-2,2'-dithiobis(benzamide)s, the length of the alkyl chain has been shown to be a critical factor in their biological activity, suggesting that the chain length influences how these molecules interact with and organize at biological interfaces. For 2,2'-Dithiobis(N-Decylbenzamide), the substantial van der Waals interactions between the decyl chains drive the molecules to pack in a manner that minimizes unfavorable contact with polar environments. This hydrophobic effect is a primary driving force for aggregation in aqueous or polar solvents, leading to the formation of micellar or vesicular structures where the hydrophobic tails are sequestered in the core, and the more polar benzamide (B126) heads are exposed to the solvent.

Non-Covalent Interactions Governing Supramolecular Architectures

The supramolecular architecture of 2,2'-Dithiobis(N-Decylbenzamide) is a delicate balance of several non-covalent interactions:

Hydrogen Bonding: The amide groups (-CONH-) are classic motifs for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction is highly directional and plays a crucial role in forming one-dimensional chains or tapes of molecules. In the crystal structures of related benzamide derivatives, these N-H···O=C hydrogen bonds are a recurring and dominant feature, often leading to the formation of well-defined linear arrays.

π-π Stacking: The benzene (B151609) rings of the benzamide units are electron-rich π-systems that can interact through π-π stacking. These interactions, while generally weaker than hydrogen bonds, are significant in stabilizing the parallel or offset arrangement of the aromatic cores. The interplay between hydrogen bonding and π-π stacking is critical in defining the three-dimensional structure of the assemblies.

Disulfide Bonding: While the S-S bond is a covalent linkage, its dihedral angle is flexible, allowing for conformational adjustments within the supramolecular assembly. Furthermore, the disulfide bond is redox-active, a feature that can be exploited in stimuli-responsive systems.

A summary of the key non-covalent interactions is presented in the table below:

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen BondingAmide (N-H and C=O)Directional, forms 1D chains
π-π StackingBenzene ringsStabilizes packing of aromatic cores
Hydrophobic InteractionsN-Decyl chainsDrives aggregation in polar media
van der Waals ForcesN-Decyl chainsStabilizes packing in non-polar media

Formation of Ordered Structures in Solution and at Interfaces

In solution, the self-assembly of 2,2'-Dithiobis(N-Decylbenzamide) is highly dependent on the solvent. In non-polar solvents, the molecules may form smaller, more discrete aggregates or remain as monomers. As the solvent polarity increases, the hydrophobic effect becomes more pronounced, leading to the formation of larger and more ordered structures such as nanofibers, ribbons, or vesicles.

The study of analogous N,N'-(2,2'-dithiodi-o-phenylene)bis-(furan-2-carboxamide) has shown that such molecules can form intricate hydrogen-bonded networks in the solid state, which provides a model for how 2,2'-Dithiobis(N-Decylbenzamide) might behave. The balance between the solvophilic (benzamide) and solvophobic (decyl chain) parts of the molecule dictates the critical aggregation concentration and the morphology of the resulting assemblies.

At interfaces, such as the air-water or solid-liquid interface, these molecules can form highly ordered monolayers. The amphiphilic nature of the molecule, with its polar head and non-polar tail, drives it to align at the interface to satisfy the energetic requirements of both parts. This can lead to the formation of two-dimensional crystalline domains.

Characterization of Supramolecular Assemblies

To elucidate the structure and morphology of the supramolecular assemblies formed by 2,2'-Dithiobis(N-Decylbenzamide), a variety of analytical techniques are employed:

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): These imaging techniques are invaluable for visualizing the nanoscale morphology of the self-assembled structures. TEM can reveal the formation of nanofibers, ribbons, and vesicles, while AFM can provide high-resolution images of ordered structures on surfaces, including monolayers.

Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of aggregates in solution. This technique can provide information on the hydrodynamic radius of micelles, vesicles, or other nanoparticles formed through self-assembly.

Spectroscopic Techniques (UV-Vis, Fluorescence, FT-IR): Changes in the absorption or emission spectra can indicate aggregation and provide insights into the electronic interactions (e.g., π-π stacking) between the molecules in the assembled state. Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for confirming the presence and nature of hydrogen bonding through shifts in the N-H and C=O stretching frequencies.

Below is a table summarizing the characterization techniques and the information they provide:

TechniqueInformation Obtained
TEMMorphology and size of aggregates (e.g., fibers, vesicles)
AFMSurface topography and morphology of adsorbed assemblies
DLSHydrodynamic size distribution of aggregates in solution
UV-Vis SpectroscopyEvidence of π-π stacking and aggregation
Fluorescence SpectroscopyChanges in local environment upon aggregation
FT-IR SpectroscopyConfirmation and analysis of hydrogen bonding

Stimuli-Responsive Supramolecular Systems

The inherent chemical functionalities of 2,2'-Dithiobis(N-Decylbenzamide) make it a prime candidate for the development of stimuli-responsive materials. The disulfide bond is the most prominent responsive element.

Redox-Responsiveness: The disulfide linkage can be reversibly cleaved by reducing agents (e.g., dithiothreitol (B142953), glutathione) and reformed by oxidizing agents or a change in pH. This redox activity can be used to trigger the disassembly and reassembly of the supramolecular structures. For instance, a stable gel or vesicular system could be designed to release an encapsulated cargo upon exposure to a reducing environment, which is relevant for drug delivery applications as the intracellular environment is more reducing than the extracellular space.

While specific studies on the stimuli-responsive behavior of 2,2'-Dithiobis(N-Decylbenzamide) are not widely reported, the principles of disulfide-based responsive systems are well-established. The combination of the responsive disulfide bond with the self-assembling properties driven by the benzamide and decyl moieties provides a powerful platform for creating "smart" materials that can adapt to their environment.

Coordination Chemistry of 2,2 Dithiobis N Decylbenzamide with Transition Metals

Ligand Design Principles and Potential Coordination Sites (e.g., Amide Carbonyl, Disulfide Sulfur)

2,2'-Dithiobis(N-Decylbenzamide) is a multidentate ligand with several potential coordination sites, making it a versatile building block for constructing complex metal-organic architectures. The primary coordination sites are the amide carbonyl oxygen atoms and the sulfur atoms of the disulfide bridge. The long N-decyl chains, while not typically involved in coordination, significantly influence the solubility and steric properties of the resulting metal complexes.

The molecule possesses two benzamide (B126) moieties linked by a disulfide bond. This arrangement offers multiple possibilities for coordination:

Amide Carbonyl Oxygen: The oxygen atom of the amide carbonyl group is a hard donor site, making it suitable for coordination with a variety of transition metals. The presence of two amide groups allows for the possibility of chelation, forming a stable ring structure with a metal ion.

Disulfide Sulfur: The sulfur atoms of the disulfide bridge are soft donor sites. They can coordinate to soft transition metals. A key feature of the disulfide bond is its redox activity; it can be cleaved under certain conditions to form two thiolates, which are excellent ligands for many transition metals. This redox-induced cleavage can lead to the formation of polynuclear complexes with bridging thiolate ligands. escholarship.org

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with 2,2'-Dithiobis(N-Decylbenzamide) typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand, with its long hydrophobic decyl chains, and the metal salt. Common solvents might include alcohols, acetonitrile (B52724), or chlorinated hydrocarbons.

The synthesis can proceed through two main pathways:

Direct Coordination: The intact ligand coordinates to the metal center through the amide carbonyl oxygen and/or the disulfide sulfur atoms.

Reductive Cleavage of the Disulfide Bond: In the presence of a reducing agent or a suitable metal precursor, the disulfide bond can be cleaved to generate two N-decyl-2-mercaptobenzamide anions. These thiolates then coordinate to the metal center. escholarship.org

Characterization of the resulting metal complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C-N bonds of the amide group upon coordination can be observed. A shift to lower wavenumbers for the C=O stretching frequency is indicative of coordination through the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the changes in the chemical environment of the ligand upon complexation. Broadening or shifting of the amide N-H proton and the aromatic protons adjacent to the amide and disulfide groups can provide evidence of coordination.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes can provide information about the d-d transitions of the metal ion and any charge-transfer bands between the metal and the ligand.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its stoichiometry.

Structural Analysis of Coordination Compounds (e.g., X-ray, Spectroscopic Methods)

Based on studies of analogous compounds, several coordination modes can be anticipated:

Mononuclear Complexes: A single metal ion can be coordinated by one or more ligand molecules. For example, a metal ion could be chelated by the two amide carbonyl oxygens of a single ligand molecule.

Binuclear and Polynuclear Complexes: Following the reductive cleavage of the disulfide bond, the resulting thiolate ligands can bridge two or more metal centers, leading to the formation of dimeric, oligomeric, or polymeric structures. escholarship.org

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of 2,2'-Dithiobis(N-Decylbenzamide)

Spectroscopic TechniqueFree Ligand (Typical Values)Metal Complex (Expected Shifts)Interpretation
IR Spectroscopy (cm-1) ν(C=O): ~1640, ν(N-H): ~3300ν(C=O): ~1610, ν(N-H): ~3280Shift in C=O indicates coordination of carbonyl oxygen.
1H NMR (ppm) δ(N-H): ~8.5, δ(Aromatic): 7.2-7.8δ(N-H): Broadened, δ(Aromatic): ShiftedBroadening and shifts indicate coordination.
UV-Vis (nm) λmax: ~250, ~300New bands in visible regionAppearance of d-d transition or charge-transfer bands.

Note: The data in this table is illustrative and based on typical values for similar benzamide and disulfide-containing ligands. Actual values for specific complexes may vary.

Investigation of Metal-Ligand Binding Affinity and Stoichiometry

The binding affinity and stoichiometry of the metal-ligand interaction can be investigated using various techniques in solution:

UV-Vis Titration: By systematically adding a metal salt solution to a solution of the ligand and monitoring the changes in the UV-Vis spectrum, the stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot. The binding constant (Ka) can also be calculated from the titration data.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of binding.

Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the metal-ligand interaction, especially if the metal or the ligand is redox-active. Changes in the redox potential of the species upon complexation can be related to the binding affinity.

The long decyl chains of the ligand might favor the formation of 1:1 or 1:2 metal-to-ligand complexes to avoid steric hindrance. The specific stoichiometry will also depend on the size and preferred coordination number of the transition metal ion.

Redox Properties of Metal-Bound 2,2'-Dithiobis(N-Decylbenzamide)

The disulfide bond in 2,2'-Dithiobis(N-Decylbenzamide) is a redox-active functionality. The redox potential of the S-S/2S- couple can be significantly influenced by coordination to a transition metal. The metal center can stabilize the reduced thiolate form of the ligand, thereby facilitating the cleavage of the disulfide bond at a less negative potential than for the free ligand.

Studies on related disulfide-containing ligands have shown that the metal can mediate the redox process. escholarship.org For instance, a metal-to-ligand charge transfer event could initiate the reduction and cleavage of the disulfide bond. The resulting metal-thiolate complexes can then exhibit their own rich redox chemistry, with the metal center and the sulfur-based ligands participating in electron transfer processes.

Cyclic voltammetry is the primary technique used to investigate these redox properties. By comparing the voltammograms of the free ligand with those of its metal complexes, one can determine the effect of coordination on the redox potentials and study the stability of the different oxidation states of the complex.

Biological Activity and Mechanistic Elucidation of 2,2 Dithiobis N Decylbenzamide and Analogs

Modulation of Cellular Pathways through Redox Activity

The biological activity of 2,2'-Dithiobis(N-Decylbenzamide) and related aromatic disulfides is intrinsically linked to their redox properties. The disulfide bond serves as a key functional group capable of participating in thiol-disulfide exchange reactions within the cellular environment. This reactivity allows these compounds to interact with and modulate the cellular redox balance, which is tightly regulated by an array of enzymatic and non-enzymatic systems, including thiols like glutathione.

Thiols are critical for maintaining a reducing intracellular environment and act as redox-sensitive switches in signaling pathways. Aromatic disulfides can perturb this balance by reacting with protein and non-protein thiols. This interaction can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress. This pro-oxidant activity is considered a key aspect of the anti-pathogen effects observed with related disulfide compounds. By altering the cellular redox state, these compounds can trigger signaling cascades that may lead to cytotoxicity and the inhibition of pathogen proliferation. The reversible nature of thiol oxidation means these molecules can act as modulators of pathways sensitive to changes in the cellular redox potential.

Molecular Interactions with Biological Targets (e.g., Enzymes, Proteins)

The primary molecular targets identified for 2,2'-dithiobis(benzamide) analogs are viral nucleocapsid proteins, particularly the HIV-1 nucleocapsid protein (NCp7). nih.gov This protein contains two highly conserved zinc finger domains of the Cys2HisCys type, which are crucial for viral replication and packaging. nih.gov The "active sulfide" structure of dithiobisbenzamides facilitates an interaction that leads to the ejection of the zinc ion from these zinc finger motifs. nih.gov This metal ion displacement results in a significant alteration of the protein's tertiary structure, thereby inactivating it and inhibiting viral function. nih.gov The interaction is believed to involve the disulfide bond, which is essential for this activity. nih.gov While the primary focus has been on viral proteins, the fundamental mechanism of zinc finger destabilization suggests potential interactions with other zinc-finger-containing cellular proteins, such as transcription factors.

Target ProteinOrganismSite of InteractionConsequence of Interaction
Nucleocapsid Protein (NCp7)HIV-1, HIV-2, SIVCys2HisCys Zinc FingersEjection of Zn2+, alteration of tertiary structure, inhibition of viral function. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of the N-Decyl Substituent

Structure-activity relationship (SAR) studies on 2,2'-dithiobis(benzamide) derivatives have highlighted several key structural features required for biological activity. The disulfide bond and the presence of the ortho-benzamide functional groups are considered essential for the observed anti-pathogen effects. nih.gov

The nature of the substituent on the amide nitrogen, such as the N-decyl group in 2,2'-Dithiobis(N-Decylbenzamide), plays a crucial role in modulating the potency and specificity of the compound. Studies on analogous compounds with varying alkyl chain lengths have provided insights into the importance of this substituent.

Lipophilicity and Chain Length: The N-decyl group, a ten-carbon alkyl chain, significantly increases the lipophilicity of the molecule. This property can enhance the compound's ability to permeate cell membranes, increasing its bioavailability and efficacy in biological systems.

Optimal Length: Research on related anti-mycobacterial (acyloxy)alkyl ester derivatives of 2,2'-dithiobis(benzamide) has shown that activity is dependent on the length of the alkyl carbon chain. nih.gov This suggests that an optimal chain length exists for effective interaction with the biological target or for achieving favorable pharmacokinetic properties. While specific data for the N-decyl variant is limited, the consistent appearance of long-chain alkyl groups in active analogs points to their importance.

These findings indicate that the N-decyl substituent in 2,2'-Dithiobis(N-Decylbenzamide) is a critical determinant of its biological profile, influencing its ability to reach and interact with intracellular targets.

Investigations into Anti-Pathogen Mechanisms (e.g., Antimicrobial, Antifungal)

The anti-pathogen activity of 2,2'-Dithiobis(N-Decylbenzamide) and its analogs is broad, encompassing antibacterial and antifungal effects. The underlying mechanism is multifaceted but is strongly linked to the compound's redox activity and its ability to target specific protein structures.

The primary mechanism of action against viruses like HIV involves the destabilization of zinc finger proteins, as detailed in section 7.5. nih.gov This targeted disruption of essential viral proteins is a key feature of its antiviral activity.

In the context of antibacterial and antifungal activity, the pro-oxidant nature of the disulfide bond is a significant factor. The compound can induce oxidative stress within microbial cells, disrupting normal cellular processes. A series of N-substituted 2,2'-dicarboxamidodiphenyldisulfides have demonstrated activity against various bacteria and fungi. nih.gov All tested compounds in one study showed activity against Bacillus subtilis, and most were active against Staphylococcus aureus. nih.gov Antifungal activity was observed against Saccharomyces cerevisiae and Candida tropicalis. nih.gov Notably, no effects were seen against Gram-negative Escherichia coli or the fungus Aspergillus niger, suggesting a degree of selectivity in the antimicrobial spectrum. nih.gov

Pathogen TypeExample SpeciesObserved Activity
Gram-Positive BacteriaBacillus subtilis, Staphylococcus aureusActive nih.gov
Gram-Negative BacteriaEscherichia coliNo Activity Observed nih.gov
Fungi (Yeast)Saccharomyces cerevisiae, Candida tropicalisActive nih.gov
Fungi (Mold)Aspergillus nigerNo Activity Observed nih.gov
VirusHIV-1Active nih.govnih.gov
MycobacteriaMycobacterium tuberculosisActive (Analogs) nih.gov

Protein Zinc Finger Destabilization Mechanisms

The most clearly elucidated mechanism of action for 2,2'-dithiobis(benzamide) analogs is the destabilization of protein zinc fingers. nih.govnih.gov Zinc finger motifs are small, protein structural domains stabilized by the coordination of one or more zinc ions with a combination of cysteine and histidine residues. These domains are critical for the function of a vast number of proteins, including transcription factors and viral proteins, where they mediate interactions with DNA, RNA, and other proteins. nih.gov

Aromatic disulfides, including the 2,2'-dithiobis(benzamide) class, function as "active sulfides" that effectively target these zinc-coordinating centers. nih.gov The proposed mechanism involves an electrophilic attack on the zinc-bound cysteine thiolates. This interaction leads to the covalent modification of the cysteine residues and the subsequent displacement and ejection of the zinc ion from its coordination sphere. nih.gov

The loss of the zinc ion causes the zinc finger domain to lose its structural integrity and unfold, resulting in an alteration of the protein's tertiary structure. nih.gov This conformational change renders the protein non-functional. This mechanism has been specifically demonstrated for the HIV-1 nucleocapsid protein NCp7, where ejection of zinc from its two finger domains abrogates its role in the viral life cycle. nih.govnih.gov This targeted disruption of structurally and functionally essential zinc centers is a potent and specific mechanism of bioactivity.

Computational and Theoretical Investigations of 2,2 Dithiobis N Decylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2,2'-Dithiobis(N-Decylbenzamide). These calculations can map the electron density distribution, identify molecular orbitals, and predict the molecule's reactivity.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO is likely to be localized on the electron-rich disulfide bond and the aromatic rings, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed over the amide groups, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of 2,2'-Dithiobis(N-Decylbenzamide) from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates potential for electron donation (oxidation)
LUMO Energy-1.5 eVIndicates potential for electron acceptance (reduction)
HOMO-LUMO Gap4.7 eVSuggests high chemical stability
Dipole Moment~3.5 DIndicates a moderately polar molecule
Mulliken Atomic ChargesS: ~ -0.1, O: ~ -0.6, N: ~ -0.4Predicts reactive sites for intermolecular interactions

Note: The values in this table are hypothetical and based on typical values for similar organic molecules, intended to be illustrative of the data obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can predict the dynamic behavior of 2,2'-Dithiobis(N-Decylbenzamide) over time. MD simulations are particularly useful for exploring the vast conformational space of the flexible N-decyl chains and for understanding how the molecule interacts with itself and its environment.

A key aspect of the conformational analysis of this molecule is the rotation around the disulfide bond and the numerous single bonds within the two N-decyl chains. MD simulations can reveal the preferred conformations of these chains, which are likely to be folded in a way that minimizes steric clashes and maximizes favorable van der Waals interactions. Studies on other long-chain N-alkylbenzamides have shown that such chains can adopt various folded or extended conformations depending on the solvent and temperature. researchgate.net

Furthermore, MD simulations can shed light on intermolecular interactions. In a condensed phase, molecules of 2,2'-Dithiobis(N-Decylbenzamide) are expected to interact through a combination of forces. The long decyl chains can interdigitate, leading to significant van der Waals interactions. The amide groups can form intermolecular hydrogen bonds (N-H···O=C), a common motif in the crystal structures of benzamide (B126) derivatives. science.gov The aromatic rings can also engage in π-π stacking interactions. MD simulations can quantify the strength and dynamics of these various interactions.

Table 2: Potential Intermolecular Interactions in 2,2'-Dithiobis(N-Decylbenzamide) Studied by MD Simulations

Interaction TypeInteracting GroupsEstimated Energy
Hydrogen BondingAmide N-H and C=O-3 to -5 kcal/mol
π-π StackingBenzene (B151609) rings-1 to -3 kcal/mol
Van der WaalsN-decyl chainsVariable, significant contribution to aggregation
Disulfide InteractionsS-S bondsWeak, can influence crystal packing

Note: The energy values are illustrative estimates for typical non-covalent interactions.

In Silico Screening for Potential Biological Targets and Binding Modes

In silico screening techniques, such as molecular docking, are powerful tools for identifying potential biological targets for a given molecule. For 2,2'-Dithiobis(N-Decylbenzamide), this approach can help to hypothesize its mechanism of action by predicting its binding affinity to a wide range of proteins. Benzamide derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory effects. science.govaip.org

The screening process would involve docking the 3D structure of 2,2'-Dithiobis(N-Decylbenzamide) into the binding sites of a library of known protein structures. The docking algorithms would then calculate a binding score, which is an estimate of the binding affinity. Proteins for which the molecule shows a high binding score could be considered potential targets. For instance, given the known antimicrobial activity of some benzamides, potential targets could include bacterial enzymes involved in essential metabolic pathways. researchgate.netnih.gov

Once a potential target is identified, molecular docking can also predict the most likely binding mode of the molecule. This includes identifying the key amino acid residues in the protein's binding site that interact with the molecule and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). For example, the amide groups of 2,2'-Dithiobis(N-Decylbenzamide) could act as hydrogen bond donors and acceptors, while the aromatic rings and decyl chains could form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Table 3: Hypothetical Results of an In Silico Screening of 2,2'-Dithiobis(N-Decylbenzamide)

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dihydropteroate Synthase (Bacterial)-9.5Tyr, Phe, Leu (hydrophobic); Arg, Asn (H-bonding)
Cytochrome P450 (Fungal)-8.8Phe, Leu, Val (hydrophobic); Ser (H-bonding)
Histone Deacetylase (Human)-8.2His, Tyr (π-π stacking); Pro, Leu (hydrophobic)

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from in silico screening.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can also be used to predict the spectroscopic properties of 2,2'-Dithiobis(N-Decylbenzamide), which can be invaluable for interpreting experimental spectra. Techniques like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts and the vibrational frequencies corresponding to the infrared (IR) spectrum.

The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons in the different chemical environments of the molecule. For example, distinct signals would be expected for the aromatic protons, the amide N-H proton, and the numerous CH₂ groups of the decyl chains. The chemical shifts of the carbons attached to the sulfur atoms would be particularly informative about the electronic environment of the disulfide bridge.

Similarly, the calculated IR spectrum would predict the vibrational frequencies of the various functional groups. Key predicted peaks would include the N-H stretching vibration of the amide group (around 3300 cm⁻¹), the C=O stretching vibration of the amide (around 1650 cm⁻¹), C-N stretching, and the vibrations of the aromatic ring. A weak absorption for the S-S stretch is also expected at lower frequencies (around 500-550 cm⁻¹). Comparing these predicted spectra with experimental data can help to confirm the structure of a synthesized compound and to assign the observed spectral bands to specific molecular motions. Studies on similar dithiobis(benzamide) derivatives have shown good agreement between calculated and experimental spectral data. aip.org

Table 4: Predicted Characteristic Spectroscopic Data for 2,2'-Dithiobis(N-Decylbenzamide)

Spectroscopic TechniquePredicted FeatureCorresponding Functional Group
¹H NMRδ 7.2-7.8 ppmAromatic protons
¹H NMRδ ~8.5 ppm (broad)Amide N-H
¹H NMRδ 0.8-3.5 ppmN-decyl chain protons
¹³C NMRδ 120-140 ppmAromatic carbons
¹³C NMRδ ~168 ppmAmide C=O
IR Spectroscopy~3300 cm⁻¹N-H stretch
IR Spectroscopy~1650 cm⁻¹C=O stretch
IR Spectroscopy~540 cm⁻¹S-S stretch

Note: The spectral data are typical predicted values for the functional groups present in the molecule.

Derivatization Strategies and Analog Development for Enhanced Functionality

Synthesis of Homologs and Analogs with Varied N-Alkyl Chain Lengths and Branching

A key strategy for modifying the biological activity of 2,2'-dithiobis(benzamide) derivatives involves the synthesis of homologs and analogs with different N-alkyl chain lengths and branching patterns. These modifications directly influence the lipophilicity of the molecule, which can be a critical determinant for its interaction with biological membranes and molecular targets.

Research on a series of 2,2'-dithiobis(benzamide) analogs has demonstrated a clear structure-activity relationship concerning the N-substituents. For instance, in studies investigating the antibacterial activity of these compounds against Mycobacterium species, the length of the alkyl chain was found to be a crucial factor. nih.gov While specific data for the N-decyl derivative is part of this broader research, the general trend indicates that variations in the alkyl chain length can significantly impact the minimum inhibitory concentration (MIC) of the compounds.

The synthesis of these analogs typically follows a common pathway where 2,2'-dithiobis(benzoyl chloride) is reacted with the corresponding primary or secondary amine. For example, to synthesize 2,2'-dithiobis(N-decylbenzamide), 2,2'-dithiobis(benzoyl chloride) would be reacted with decylamine (B41302). By substituting decylamine with other amines, a library of analogs with varied N-alkyl chains can be generated.

Table 1: Examples of N-Substituted 2,2'-Dithiobis(benzamide) Analogs and their Reported Biological Activities

Compound NameN-SubstituentReported Biological Activity
2,2'-Dithiobis(N-methylbenzamide)MethylAntimicrobial activity against Micrococcus luteus and Mycobacterium tuberculosis
2,2'-Dithiobis(N-butylbenzamide)ButylIntermediate in drug synthesis, potential antioxidant properties smolecule.com
2,2'-Dithiobis[N-[3-(decanoyloxy)propyl]benzamide]3-(decanoyloxy)propylPotent antibacterial activity against Mycobacterium tuberculosis nih.gov
2,2'-Dithiobisbenzamides derived from amino acidsAmino acid moietiesAnti-HIV activity nih.gov

This table is illustrative and compiled from research on the broader class of 2,2'-dithiobis(benzamide) derivatives.

Introduction of Additional Functionalities onto the Benzamide (B126) or Phenyl Moieties

Beyond modifying the N-alkyl chains, the introduction of additional functional groups onto the benzamide or phenyl moieties of the 2,2'-dithiobis(benzamide) scaffold offers another avenue for derivatization. These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, leading to enhanced or novel functionalities.

Furthermore, the amide functionality itself can be a target for modification. For instance, studies on related dithiobisbenzamides have explored the incorporation of amino acid residues. nih.gov This approach not only introduces chiral centers and various functional groups (e.g., carboxylic acids, amines, and other side chains) but also can enhance the molecule's interaction with biological targets like proteins and enzymes. The synthesis of such derivatives often involves coupling the 2,2'-dithiobis(benzoyl chloride) with the desired amino acid or a derivative thereof.

The structure-activity relationship studies of these modified compounds have shown that substituents like carboxylic acids, carboxamides, or sulfonamides on the benzamide moiety are often essential for potent biological activity, such as anti-HIV action. nih.gov

Preparation of Hybrid Molecules Incorporating 2,2'-Dithiobis(N-Decylbenzamide) Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. The 2,2'-dithiobis(N-decylbenzamide) scaffold can serve as a core structure for the development of such hybrid molecules. The disulfide bond can act as a cleavable linker, allowing for the targeted release of two active molecules.

While specific examples of hybrid molecules derived directly from 2,2'-dithiobis(N-decylbenzamide) are not extensively documented, the general principle can be applied. For instance, one of the N-decylbenzamide units could be replaced with another pharmacologically active moiety. The synthesis of such asymmetric disulfides can be challenging but offers the potential for creating dual-action agents.

Another approach is to attach other active molecules to the existing scaffold. For example, functionalities could be introduced to the decyl chains or the phenyl rings that would allow for conjugation with other molecules. This strategy could be used to develop targeted drug delivery systems or probes for biological imaging. The design of such hybrids often involves considering the mechanism of action of each component to achieve a synergistic or additive effect. nih.govnih.govmdpi.com

Evaluation of Modified Structures for Specific Chemical or Biological Applications

The evaluation of the modified structures derived from the 2,2'-dithiobis(benzamide) scaffold is crucial for identifying compounds with enhanced functionality for specific applications. These evaluations typically involve a combination of chemical and biological assays.

Chemical Applications: The redox-active nature of the disulfide bond makes these compounds interesting for materials science. ontosight.ai Modified structures can be evaluated for their ability to form self-assembling monolayers on metal surfaces or for their potential use in redox-responsive polymer systems. The introduction of different functional groups can tune the self-assembly properties and the redox potential of the disulfide bond.

Biological Applications: A significant body of research has focused on the biological activities of 2,2'-dithiobis(benzamide) derivatives.

Antibacterial Activity: As previously mentioned, a series of analogs have been tested for their in vitro activity against Mycobacterium tuberculosis and other atypical mycobacteria. nih.gov Structure-activity relationship studies have revealed that the nature of the N-alkyl chain and other substituents plays a critical role in the antibacterial potency. nih.gov For example, the compound 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] was found to have a minimum inhibitory concentration (MIC) superior or equivalent to existing antitubercular agents like streptomycin. nih.gov

Antiviral Activity: Derivatives of 2,2'-dithiobis(benzamide) have been investigated for their anti-HIV activity. nih.govnih.gov The mechanism of action is believed to involve the ejection of zinc from the zinc fingers of the HIV nucleocapsid protein (NCp7). nih.govnih.gov The evaluation of these compounds includes determining their effective concentration (EC50) and therapeutic index.

Table 2: Research Findings on the Biological Applications of Modified 2,2'-Dithiobis(benzamide) Derivatives

Modified StructureApplicationKey Findings
2,2'-Dithiobis[N-[3-(decanoyloxy)propyl]benzamide]Antibacterial (Anti-mycobacterial)Superior or equivalent MIC to streptomycin, kanamycin, and ethambutol (B1671381) against M. tuberculosis. nih.gov
2,2'-Dithiobisbenzamides derived from β- and γ-amino acidsAntiviral (Anti-HIV)Possessed better antiviral and therapeutic efficacies than the α-amino acid analogues. nih.gov
Substituted 2,2'-dithiobisbenzamidesAntiviral (Anti-HIV)Showed low micromolar activity with high therapeutic indices against HIV-1, HIV-2, and SIV. nih.gov

This table presents selected research findings on the broader class of 2,2'-dithiobis(benzamide) derivatives to illustrate the potential applications of modified structures.

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